Eleutheroside C

Description

Context within Carbohydrate Chemistry and Glycobiology

Carbohydrates are fundamental molecules in biological systems, playing roles in energy storage and cellular structure. researchgate.net Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature.

Significance of Beta-D-Galactopyranosides in Biological Systems

Beta-D-galactopyranosides, as a class of compounds, are significant in various biological processes. ontosight.ai They are involved in cell-cell recognition and signal transduction. ontosight.ai Furthermore, they can serve as substrates for enzymes like beta-galactosidases. ontosight.aiontosight.ai The study of these molecules helps in understanding fundamental biological pathways. ontosight.ai

Role as a Glycoside in Research

As a glycoside, ethyl beta-D-galactopyranoside serves as a valuable tool in research. ontosight.ai Glycosides are used to study the structure and function of glycoproteins and glycolipids. ontosight.ai The synthesis of specific glycosides like ethyl beta-D-galactopyranoside is crucial for advancing research in glycochemistry, particularly in the creation of more complex oligosaccharides. researchgate.net

Overview of Research Utility

The specific structure of ethyl beta-D-galactopyranoside makes it a useful tool in various research applications, from biochemical assays to the development of new therapeutic agents.

Applications as Biochemical Assay Reagents

Ethyl beta-D-galactopyranoside and related compounds are utilized as substrates in biochemical assays to study enzyme activity. For instance, chromogenic substrates like resorufin-β-D-galactopyranoside are used to measure the activity of β-galactosidase. medchemexpress.com The enzyme cleaves the glycosidic bond, releasing a colored or fluorescent product that can be easily quantified. medchemexpress.com This principle is fundamental in many diagnostic and research assays. ontosight.aimedchemexpress.com

| Substrate Example | Enzyme | Application |

| Resorufin-β-D-galactopyranoside | β-galactosidase | Measurement of enzyme activity through fluorescence. medchemexpress.com |

| o-Nitrophenyl β-D-galactopyranoside (ONPG) | β-galactosidase | Colorimetric detection of enzyme activity. |

| Fluorescein mono-beta-d-galactopyranoside (FMG) | β-galactosidase | Continuous monitoring of enzyme hydrolysis in microchip-based assays. nih.gov |

Exploration in Medicinal Chemistry Research

In medicinal chemistry, ethyl beta-D-galactopyranoside and its derivatives are explored for their potential therapeutic properties. Research has shown that some galactopyranoside derivatives exhibit antibacterial activity. biosynth.com For example, ethyl b-D-galactopyranoside has demonstrated effectiveness against Mycobacterium tuberculosis and Mycobacterium avium complex. biosynth.com Furthermore, modifications of the galactopyranoside structure are being investigated to develop inhibitors for enzymes like galectins, which are targets for cancer therapy. nih.govacs.org The synthesis of various ester derivatives of galactopyranosides has been a strategy to create novel compounds with potential antimicrobial and anticancer activities. nih.govmdpi.comsemanticscholar.org

| Compound/Derivative | Research Focus | Potential Application |

| Ethyl b-D-galactopyranoside | Antibacterial activity | Treatment of tuberculosis. biosynth.com |

| Galactopyranoside derivatives | Galectin inhibition | Cancer therapy. nih.govacs.org |

| Acylated methyl β-D-galactopyranoside esters | Antimicrobial and anticancer activity | Development of new therapeutic agents. nih.govmdpi.com |

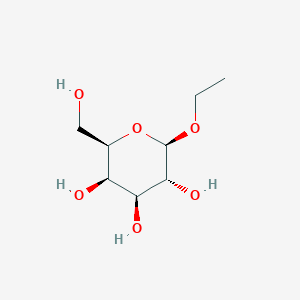

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-HNEXDWKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Record name | Eleutheroside C | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879263 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18997-88-1 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Characterization Techniques

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Ethyl β-D-galactopyranoside. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of each atom in the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of Ethyl β-D-galactopyranoside. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the galactopyranose ring and the ethyl group. The anomeric proton (H-1) is particularly diagnostic, typically appearing as a doublet due to coupling with H-2. The chemical shift and coupling constant of this signal are characteristic of the β-anomeric configuration. The ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from coupling with each other.

The ¹³C NMR spectrum shows eight distinct signals, corresponding to the six carbons of the galactose ring and the two carbons of the ethyl group. The chemical shift of the anomeric carbon (C-1) is a key indicator of the glycosidic linkage configuration.

While specific, experimentally-derived high-resolution data for Ethyl β-D-galactopyranoside is not extensively published in peer-reviewed literature, the expected chemical shifts can be predicted based on data from analogous compounds like ethyl glucoside and methyl β-D-galactopyranoside. nih.govnih.gov

Expected ¹H NMR Chemical Shifts for Ethyl β-D-galactopyranoside

| Proton Assignment | Expected Chemical Shift (δ) (ppm) | Expected Multiplicity | Expected Coupling Constant (J) (Hz) |

|---|---|---|---|

| H-1 (Anomeric) | ~4.3-4.5 | d (doublet) | ~7.5-8.0 |

| H-2, H-3, H-4, H-5, H-6a, H-6b | ~3.4-3.9 | m (multiplet) | N/A |

| -OCH₂CH₃ | ~3.5-4.0 (quartet overlapping with ring protons) | q (quartet) | ~7.0 |

| -OCH₂CH₃ | ~1.2 | t (triplet) | ~7.0 |

Expected ¹³C NMR Chemical Shifts for Ethyl β-D-galactopyranoside

| Carbon Assignment | Expected Chemical Shift (δ) (ppm) |

|---|---|

| C-1 (Anomeric) | ~103-105 |

| C-5 | ~75-77 |

| C-3 | ~73-75 |

| C-2 | ~70-72 |

| C-4 | ~69-71 |

| -OCH₂CH₃ | ~66-68 |

| C-6 | ~61-63 |

| -OCH₂CH₃ | ~14-16 |

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for studying materials in their solid form. It is particularly valuable for investigating polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and SSNMR can detect the subtle differences in molecular packing and conformation that define them. nih.govoup.com

For carbohydrates like Ethyl β-D-galactopyranoside, ¹³C SSNMR is highly effective. The chemical shifts of carbon atoms are sensitive to their local electronic environment, which is influenced by intermolecular interactions and molecular conformation within the crystal lattice. mdpi.com Consequently, different polymorphs will typically yield different ¹³C SSNMR spectra, allowing for their identification and characterization. This technique can distinguish between different anomers and assess conformational variations in the solid state. oup.com While specific SSNMR studies on Ethyl β-D-galactopyranoside are not prominent in the literature, the methodology is well-established for analyzing the solid-state structures of related saccharides. mdpi.com

Bidimensional (2D) NMR techniques are crucial for making definitive assignments of ¹H and ¹³C NMR spectra. The Heteronuclear Single Quantum Coherence (HSQC) experiment is one of the most informative of these methods. columbia.edu An HSQC spectrum is a 2D plot that correlates proton signals on one axis with the signals of directly attached heteronuclei (in this case, carbon-13) on the second axis. nih.gov

For Ethyl β-D-galactopyranoside, an HSQC experiment would produce cross-peaks that link each proton signal to the signal of the carbon it is bonded to. For example, it would show a correlation between the anomeric proton (H-1) and the anomeric carbon (C-1), definitively assigning both resonances. This technique is invaluable for resolving signal overlap in the crowded ¹H spectrum of carbohydrates and provides an unambiguous map of all C-H single-bond connectivities within the molecule. researchgate.net

Computational chemistry provides powerful tools to complement experimental NMR data. Using methods like Density Functional Theory (DFT), it is possible to calculate theoretical NMR parameters, such as chemical shifts and spin-spin coupling constants, for different possible conformations of a molecule. nih.govresearchgate.net

For a flexible molecule like Ethyl β-D-galactopyranoside, computational modeling can be used to determine the lowest energy conformations of the pyranose ring and the orientation around the glycosidic bond. By calculating the expected NMR parameters for these conformations and comparing them with experimental data, a more detailed understanding of the molecule's preferred three-dimensional structure in solution can be achieved. nih.gov This approach is particularly useful for assigning complex spectra and interpreting coupling constants, which are highly dependent on the dihedral angles between atoms and thus provide critical conformational insights. nih.gov

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For Ethyl β-D-galactopyranoside, which has a molecular formula of C₈H₁₆O₆, the calculated monoisotopic mass is 208.0947 g/mol . nih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺• or a protonated molecule [M+H]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this mass. The molecule then undergoes fragmentation, breaking at its weakest bonds. The most characteristic fragmentation for a glycoside like Ethyl β-D-galactopyranoside is the cleavage of the glycosidic bond between the ethyl group and the galactose ring. This would lead to two primary types of fragment ions: one corresponding to the sugar moiety and another corresponding to the aglycone (the ethyl group). Further fragmentation typically involves the loss of small neutral molecules, such as water (H₂O) and formaldehyde (B43269) (CH₂O), from the sugar ring. pharmacy180.com

Expected Key Fragments in the Mass Spectrum of Ethyl β-D-galactopyranoside

| m/z (Mass/Charge) | Proposed Fragment Identity | Notes |

|---|---|---|

| 208 | [C₈H₁₆O₆]⁺• | Molecular Ion (M⁺•) |

| 163 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 145 | [163 - H₂O]⁺ | Subsequent loss of water from the sugar fragment |

| 115 | [145 - CH₂O]⁺ | Subsequent loss of formaldehyde |

| 45 | [CH₃CH₂O]⁺ | Fragment corresponding to the ethoxy cation |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For Ethyl beta-D-galactopyranoside (C8H16O6), HRMS provides an exact mass that can be used to confirm its molecular formula. This technique differentiates the compound from others with the same nominal mass but different elemental compositions. The theoretically calculated monoisotopic mass is a key piece of data derived from this method. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C8H16O6 |

| Computed Monoisotopic Mass | 208.09468823 Da |

Electrospray Ionization Mass Spectrometry (ESI/MS)

Electrospray Ionization Mass Spectrometry (ESI/MS) is a soft ionization technique ideal for analyzing thermally labile and polar molecules like glycosides. researchgate.net It allows for the production of gas-phase ions from a liquid solution with minimal fragmentation, making it possible to observe the intact molecular ion. researchgate.net In the analysis of glycosidic compounds, ESI-MS can reveal the molecular weight and, through tandem mass spectrometry (MS/MS), provide structural information based on fragmentation patterns. nih.govresearchgate.net

For Ethyl beta-D-galactopyranoside, ESI-MS would typically be performed in positive ion mode, detecting protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+. The fragmentation in MS/MS experiments would likely involve the cleavage of the glycosidic bond, separating the ethyl group from the galactose moiety, as well as cross-ring cleavages within the sugar structure. nih.gov This pattern is crucial for confirming the identity and structure of the glycoside. nih.gov

Infrared (IR) Spectroscopy and Fourier Transform Infrared (FT-IR)

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Ethyl beta-D-galactopyranoside is characterized by specific absorption bands corresponding to its structural features.

Based on the analysis of related galactopyranoside derivatives, the spectrum would exhibit a strong, broad band in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibrations of the multiple hydroxyl groups. nih.gov Another significant region is around 1000-1200 cm⁻¹, where strong bands corresponding to C-O stretching and C-C vibrations of the pyranose ring are observed. nih.govunimi.it The presence of the ethyl group would contribute to C-H stretching vibrations typically seen around 2850-2960 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Hydroxyl) | 3500 - 3200 (broad) | Stretching |

| C-H (Alkyl) | 2960 - 2850 | Stretching |

| C-O (Pyranose Ring, Glycosidic Bond) | 1200 - 1000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption is generally restricted to molecules containing chromophores, which are functional groups capable of absorbing light in the 200-780 nm range. mdpi.com Ethyl beta-D-galactopyranoside lacks a significant chromophore in its structure. The molecule consists of hydroxyl groups, ether linkages, and alkyl groups, none of which absorb strongly in the standard UV-Vis region. Consequently, direct UV-Vis spectroscopy is not a primary technique for the characterization or quantification of this compound. It would only be applicable if the compound were derivatized with a UV-active group or as part of an assay where a colored product is formed.

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and analytical determination of Ethyl beta-D-galactopyranoside from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and analysis of non-volatile compounds like Ethyl beta-D-galactopyranoside. Due to the compound's high polarity and lack of a UV chromophore, specific HPLC methods are required. A common approach involves using a mixed-mode or specialized carbohydrate column. sielc.com

For instance, a method for the parent sugar, D-galactose (B84031), utilizes a Primesep S2 mixed-mode column with a mobile phase of water, acetonitrile (B52724), and a formic acid buffer. sielc.com A similar system could be adapted for Ethyl beta-D-galactopyranoside. Detection is typically achieved using universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), as UV detection is not feasible. sielc.com Reversed-phase chromatography on a C18 column can also be employed, often with a highly aqueous mobile phase. researchgate.net

| Parameter | Condition |

|---|---|

| Column Type | Mixed-Mode (e.g., Primesep S2) or Reversed-Phase (C18) |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., formic acid) |

| Detector | ELSD, CAD, or Mass Spectrometry (MS) |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a rapid and efficient method for the separation and identification of compounds. For glycosides, HPTLC is often used for qualitative analysis and purity checks. The separation is typically performed on silica (B1680970) gel plates. A mobile phase consisting of a mixture of solvents like ethyl acetate (B1210297), methanol (B129727), and water would be suitable to achieve separation based on polarity. nih.gov Visualization of the spots requires a post-chromatographic derivatization step, as the compound is not colored and does not fluoresce. This is commonly done by spraying the plate with a reagent such as sulfuric acid in methanol followed by heating, which results in colored spots. nih.gov This technique is particularly useful in effect-directed analysis where fractions can be isolated for further testing. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, Ethyl Beta-D-Galactopyranoside, like most sugars and their glycosides, is non-volatile due to its multiple polar hydroxyl (-OH) groups, which lead to a high boiling point and thermal instability. Direct analysis by GC is therefore not feasible.

To make the compound suitable for GC analysis, a derivatization step is necessary to convert the polar -OH groups into less polar, more volatile functional groups. A common and effective method for this is silylation. In this process, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent, is used to replace the active hydrogen on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.

The resulting per-O-trimethylsilyl ether of Ethyl Beta-D-Galactopyranoside is significantly more volatile and thermally stable, allowing it to be vaporized and passed through a GC column. The separation is typically performed on a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). The retention time of the derivatized compound can be used for identification when compared against a known standard. Coupling the GC with a mass spectrometer (GC-MS) allows for further confirmation by analyzing the fragmentation pattern of the derivatized molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique well-suited for the analysis of non-volatile and thermally labile compounds like Ethyl Beta-D-Galactopyranoside. This method avoids the need for derivatization, allowing for the direct analysis of the compound.

In a typical LC-MS setup, the compound is separated using a reversed-phase High-Performance Liquid Chromatography (HPLC) system. The separation is based on the compound's partitioning between a non-polar stationary phase (like C18) and a polar mobile phase. The mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol, with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency.

After separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, as it is a soft ionization method that typically keeps the molecule intact. Analysis can be performed in either positive or negative ion mode, where the molecule is detected as an adduct with a proton [M+H]⁺, sodium [M+Na]⁺, or acetate [M+CH₃COO]⁻, or as a deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions.

Table 1: Illustrative LC-MS Parameters for Glycoside Analysis

| Parameter | Condition |

| LC System | Agilent 1200 HPLC or similar |

| Column | Phenomenex Synergi 2.5 µm Hydro-RP, 100 Å, 100 x 2.0 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based linear gradient from 5% to 95% Mobile Phase B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Ion | [M-H]⁻ or [M+CH₃COO]⁻ |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC.

UPLC is particularly effective for analyzing complex mixtures containing multiple glycosides or for high-throughput screening applications. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. UPLC systems have been successfully used to analyze various galactosides and related metabolites in complex matrices such as plant extracts and biological samples. The coupling of UPLC with mass spectrometry (UPLC-MS/MS) provides a highly powerful tool for both qualitative and quantitative analysis of Ethyl Beta-D-Galactopyranoside, offering superior separation efficiency and detection limits.

Other Characterization and Analytical Methods

Beyond advanced chromatographic techniques, several other methods are essential for the complete characterization and routine analysis of Ethyl Beta-D-Galactopyranoside.

X-ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is the most definitive analytical method for determining the three-dimensional atomic structure of a crystalline solid. For a compound like Ethyl Beta-D-Galactopyranoside, which can be obtained as a crystalline solid, single-crystal XRD would provide precise information on bond lengths, bond angles, and the absolute configuration of its stereocenters. This technique confirms the β-anomeric configuration and the pyranose ring form. The resulting data includes the crystal system, space group, and unit cell dimensions, which serve as a unique fingerprint for the compound's solid state. While XRD is a fundamental technique for structural elucidation, specific crystallographic data for Ethyl Beta-D-Galactopyranoside is not widely reported in publicly accessible literature.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and oxygen (O) in a pure sample. This method is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For Ethyl Beta-D-Galactopyranoside, the molecular formula is C₈H₁₆O₆. nih.govchemicalbook.com The theoretical elemental composition can be calculated from its molecular weight (208.21 g/mol ). nih.govchemicalbook.com

Experimental results from a C/H/N analyzer for a pure sample are expected to be in close agreement (typically within ±0.4%) with these theoretical values, thereby verifying the compound's elemental composition and purity. Studies on related newly synthesized galactopyranoside esters frequently employ elemental analysis to confirm their composition.

Table 2: Theoretical Elemental Composition of Ethyl Beta-D-Galactopyranoside

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 46.15% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 7.75% |

| Oxygen | O | 15.999 | 6 | 95.994 | 46.10% |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Verification

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in synthetic chemistry to monitor the progress of reactions and assess the purity of products. A polar stationary phase, typically silica gel on a glass or aluminum plate, is used. The mobile phase, or eluent, is a solvent or mixture of solvents.

For a polar compound like Ethyl Beta-D-Galactopyranoside, it will have a strong affinity for the polar silica gel and thus will not travel far up the plate with a non-polar solvent, resulting in a low Retention Factor (Rf) value. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

To achieve an optimal Rf value (ideally between 0.3 and 0.7), a relatively polar solvent system is required. The polarity can be fine-tuned by mixing a less polar solvent (e.g., chloroform, ethyl acetate) with a more polar solvent (e.g., methanol, ethanol). For example, in the purification of a related compound, a mobile phase of chloroform/methanol (12:1) was used, yielding an Rf value of 0.40. By observing the disappearance of starting material spots and the appearance of a product spot, the progress of a synthesis can be effectively monitored. The presence of a single spot for the purified product suggests a high degree of purity.

Fluorescence Correlation Spectroscopy (FCS) for Translational Diffusion Coefficient Measurement

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique utilized to study the dynamics of fluorescently labeled molecules at the single-molecule level. wikipedia.orgnih.gov It measures the fluctuations in fluorescence intensity within a minuscule, open observation volume (typically on the order of a femtoliter) to provide insights into the concentration and, critically, the hydrodynamic radius of molecules through the determination of their translational diffusion coefficient. nih.govresearchgate.net

The core principle of FCS involves focusing a laser beam into a sample containing fluorescently labeled molecules. As these molecules diffuse in and out of the focal volume due to Brownian motion, they emit bursts of photons, leading to fluctuations in the detected fluorescence signal over time. wikipedia.orgnih.gov By analyzing the temporal autocorrelation of these fluorescence intensity fluctuations, one can extract quantitative information about the diffusing species. nih.gov

The autocorrelation function, G(τ), quantifies the self-similarity of the fluorescence signal F(t) at a later time F(t+τ). The decay of this function is characteristic of the time it takes for a molecule to traverse the observation volume. This characteristic time is known as the diffusion time (τD). nih.gov From the diffusion time, the translational diffusion coefficient (D) can be calculated, which is inversely proportional to the molecule's hydrodynamic radius, as described by the Stokes-Einstein relation. researchgate.net

To apply FCS for determining the translational diffusion coefficient of a molecule like Ethyl Beta-D-Galactopyranoside, it would first need to be conjugated with a fluorescent dye. The labeled compound would then be diluted to nanomolar or picomolar concentrations and placed in the FCS setup. wikipedia.org The analysis of the resulting autocorrelation curve would yield the diffusion time (τD).

The following table illustrates the type of data that would be generated in a hypothetical FCS experiment on a fluorescently labeled Ethyl Beta-D-Galactopyranoside. The values are based on typical measurements for small molecules.

| Parameter | Description | Hypothetical Value |

| N | Average number of molecules in the confocal volume | 5 |

| τD (ms) | Diffusion time | 0.15 |

| D (μm²/s) | Translational Diffusion Coefficient | 400 |

This table is for illustrative purposes to demonstrate the output of an FCS experiment and does not represent experimentally verified data for Ethyl Beta-D-Galactopyranoside.

The translational diffusion coefficient is a critical parameter as it provides information about the size and shape of the molecule in solution. Changes in the diffusion coefficient can indicate interactions with other molecules, aggregation, or conformational changes. wustl.edu Therefore, FCS serves as a highly sensitive method for characterizing the behavior of molecules like Ethyl Beta-D-Galactopyranoside in various environments.

Derivatization Strategies and Structure Activity Relationship Studies

Design and Synthesis of Diverse Derivatives

The design and synthesis of ethyl beta-D-galactopyranoside derivatives involve a range of chemical strategies to introduce new functional groups and modify existing ones. These modifications can profoundly influence the molecule's physicochemical properties, such as lipophilicity, and its ability to interact with biological macromolecules.

The synthesis of glycosylated derivatives of ethyl beta-D-galactopyranoside with diverse alkyl and aryl moieties allows for the exploration of how different substituents at the anomeric position affect biological activity. For instance, a series of alkyl β-D-galactopyranosides have been prepared using the trichloroacetimidate (B1259523) method, starting from D-galactose (B84031) and various alcohols with different chain lengths nih.gov. These modifications can influence properties like solubility and surface activity nih.gov.

Furthermore, the introduction of aryl groups can lead to interactions with aromatic residues in the binding sites of proteins. The synthesis of such derivatives often involves glycosylation reactions using appropriate promoters. For example, the synthesis of various galactoside derivatives containing aromatic moieties has been explored to enhance their biological profiles, including their potential as antimicrobial or anticancer agents nih.govcphi-online.com.

The introduction of an amino group at various positions on the pyranose ring, creating amino-deoxy derivatives, opens up a plethora of possibilities for further N-substitution. These modifications can introduce new hydrogen bonding capabilities and charge interactions, significantly impacting biological activity.

A notable example is the synthesis of diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside and its subsequent transformation into N-acyl, 2-ureido, N-alkyl, and N,N-dialkyl derivatives chemsynlab.compreprints.orgmdpi.com. The synthesis typically starts from D-galactosamine hydrochloride, which is first protected and then glycosylated with diosgenin (B1670711) chemsynlab.com. The resulting aminoglycoside can then be modified. For instance, reductive amination with aldehydes can yield N-alkyl derivatives, while acylation with acid chlorides or anhydrides can produce N-acyl compounds chemsynlab.commdpi.com.

These N-substituted derivatives have shown promising antimicrobial activities. For example, N-alkylation of the amino group has been identified as a particularly advantageous modification for enhancing antifungal and antibacterial properties chemsynlab.commdpi.com.

Table 1: Antimicrobial Activity of N-Substituted Diosgenyl 2-Amino-2-deoxy-β-D-galactopyranoside Derivatives (MIC in μg/mL)

| Compound | N-Substituent | C. albicans | C. tropicalis | S. aureus | E. faecalis |

| 6 | Acetyl | 16 | 32 | 8 | 16 |

| 7 | Benzoyl | >64 | >64 | >64 | >64 |

| 11 | Ethyl | 4 | 2 | 8 | 4 |

| 12 | Diethyl | 4 | 2 | 32 | >64 |

| 13 | Dipropyl | 8 | 4 | 64 | >64 |

Data compiled from Myszka et al., 2017. chemsynlab.com

The hydroxyl groups of ethyl beta-D-galactopyranoside are prime targets for modification through the formation of acetals, ketals, and esters. These modifications can alter the molecule's polarity, solubility, and conformation, which in turn affects its biological activity.

Acetal (B89532) and ketal formation, often by reacting the diol functionalities (e.g., at C4 and C6) with aldehydes or ketones under acidic conditions, can serve as protecting groups in multi-step syntheses or as functional moieties themselves. For example, the synthesis of 4,6-O-benzylidene derivatives of ethyl β-D-galactopyranoside is a common strategy to protect these positions while allowing for selective modification of the other hydroxyl groups chemsynlab.comsynthose.combiosynth.comtaylorfrancis.com. The synthesis of ethyl 4,6-O-benzylidene-β-D-galactopyranoside (EBGP) can be achieved through the reaction of galactose with benzaldehyde (B42025) in the presence of a strong acid catalyst chemsynlab.com. This derivative has been investigated for its potential anticancer and antimicrobial activities chemsynlab.com.

Acylation, the introduction of acyl groups to the hydroxyls, is another widely used strategy. This can be achieved using acyl chlorides or anhydrides. Studies on methyl β-D-galactopyranoside derivatives have shown that acylation can significantly enhance antimicrobial and antifungal activities nih.govnih.govnih.govnih.govmdpi.com. For instance, the introduction of a lauroyl group has been found to be particularly effective nih.govnih.gov. While these studies were not performed on ethyl beta-D-galactopyranoside specifically, the findings suggest that similar modifications to the ethyl glycoside could yield derivatives with enhanced biological properties.

Aziridines are three-membered heterocyclic rings containing a nitrogen atom. Their high reactivity makes them valuable as chemical probes and as precursors for the synthesis of more complex molecules. The introduction of an aziridine (B145994) moiety to a galactopyranoside scaffold can create potent and selective biological probes and therapeutic agents.

A series of aziridine β-D-galactopyranoside derivatives have been synthesized from alkenyl β-D-galactopyranosides using Sharpless aziridination conditions preprints.orgnih.govnih.govnih.govresearchgate.netresearchgate.net. These derivatives have been evaluated for their anticancer activity, with some showing selective cytotoxicity against various cancer cell lines preprints.orgnih.govnih.govnih.govresearchgate.net. For example, 2-methyl-2,3-[N-(4-methylbenzenesulfonyl)imino]propyl 2,3-di-O-benzyl-4,6-O-(S)-benzylidene-β-D-galactopyranoside (AzGalp) was identified as a promising compound with selective anticancer activity preprints.orgnih.govnih.govresearchgate.net. The synthesis of these compounds often starts from a protected galactoside which is then functionalized with an alkenyl group, followed by the aziridination reaction nih.govresearchgate.net.

Thio-glycosides, where the anomeric oxygen is replaced by a sulfur atom, are of great interest due to their increased stability towards enzymatic hydrolysis by glycosidases. This stability makes them excellent candidates for inhibitors and biological probes.

The synthesis of ethyl 1-thio-β-D-galactopyranoside and its derivatives can be achieved through various methods. One common approach involves the reaction of a per-O-acetylated galactosyl bromide with ethanethiol (B150549) in the presence of a base. Another method is the direct thioglycosylation of a protected galactose with ethanethiol using a Lewis acid promoter doi.org. For instance, ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside has been prepared from the corresponding penta-O-benzoate by treatment with ethanethiol in the presence of SnCl₄.

These thio-galactosides have been used as building blocks for the synthesis of more complex structures, such as thiodisaccharides, which have shown inhibitory activity against enzymes like β-D-galactofuranosidase rsc.org. Furthermore, multivalent displays of 1-thio-β-D-galactose residues have been synthesized and evaluated as inhibitors of β-galactosidase from E. coli researchgate.netnih.gov.

Investigation of Structural Modifications on Biological Activity

The diverse derivatives of ethyl beta-D-galactopyranoside have been subjected to various biological assays to understand how structural changes influence their activity. These studies are crucial for optimizing lead compounds and elucidating their mechanisms of action.

The introduction of different N-substituents on 2-amino-2-deoxy-β-D-galactopyranoside derivatives has a profound effect on their antimicrobial properties. For instance, in a series of diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside derivatives, N-alkylation was found to be a key modification for enhancing antifungal and antibacterial activity chemsynlab.commdpi.com. Specifically, the N-ethyl derivative exhibited the most potent and broad-spectrum activity against a panel of fungi and Gram-positive bacteria chemsynlab.commdpi.com. In contrast, N-acylation with a benzoyl group led to a significant decrease in activity, while an acetyl group conferred moderate activity chemsynlab.com. This suggests that the nature and size of the substituent at the amino group are critical for effective interaction with microbial targets.

Acylated derivatives of galactosides have also demonstrated significant antimicrobial and antifungal potential. Studies on methyl β-D-galactopyranoside esters have shown that the introduction of long alkyl chains, such as lauroyl, can lead to potent antimicrobial activity nih.govnih.gov. The lipophilicity conferred by these acyl chains is thought to facilitate the interaction of the compounds with microbial cell membranes. A structure-activity relationship (SAR) study revealed that the lauroyl group in combination with the sugar moiety was particularly effective against both bacterial and fungal pathogens nih.govnih.gov.

The incorporation of an aziridine ring into the galactopyranoside structure has yielded compounds with significant and selective anticancer activity preprints.orgnih.govnih.govnih.govresearchgate.net. One of the most promising compounds, AzGalp, has been shown to induce DNA damage and is particularly effective against cancer cells with deficient DNA repair pathways preprints.orgnih.govnih.govresearchgate.net. The cytotoxic activity of these aziridine derivatives was found to be highly dependent on the nature of the substituents on both the aziridine ring and the sugar moiety nih.gov. Terminal aziridine derivatives, in particular, have demonstrated notable activity and selectivity nih.gov.

Table 2: Cytotoxicity of an Aziridinyl Galactopyranoside Derivative (AzGalp) against Cancer and Normal Cell Lines (IC₅₀ in µM)

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| A549 | Lung Cancer | 10.2 |

| MRC-5 | Normal Lung | 25.6 |

| MCF-7 | Breast Cancer | 8.5 |

| 184B5 | Normal Breast | 21.3 |

| UACC-62 | Melanoma | 7.9 |

| VH10 | Normal Skin Fibroblast | 19.8 |

Data compiled from studies on aziridine β-D-galactopyranoside derivatives. nih.govnih.gov

Thio-glycoside derivatives have been extensively studied as inhibitors of galectins, a family of β-galactoside-binding proteins involved in cancer and inflammation nih.govchim.it. The replacement of the anomeric oxygen with sulfur in thiodigalactoside (B104359) (TDG) derivatives enhances their stability and allows for potent inhibition of galectins nih.govchim.it. SAR studies have revealed that substitutions at the C3 and C3' positions of the galactose units can dramatically influence binding affinity and selectivity for different galectin subtypes nih.govchim.it. For example, the introduction of aryl-triazole moieties at these positions has led to inhibitors with nanomolar affinity for galectin-3 chim.it.

Correlating Substituent Changes with Antimicrobial Efficacy

The antimicrobial potential of ethyl beta-D-galactopyranoside derivatives is significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have demonstrated that the introduction of specific functional groups can dramatically enhance antibacterial and antifungal properties.

For instance, the incorporation of halo-aromatic moieties, such as 3- or 4-chlorobenzoyl groups, in combination with a lauroyl chain has been shown to produce potent activity against both bacterial and fungal pathogens. nih.gov This suggests that the electronic properties and steric bulk of the substituents play a crucial role in the antimicrobial action. The presence of a halogen atom can increase the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

Furthermore, modifications at the amino group of related galactosamine derivatives have revealed important SAR insights. N-alkylation of diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside has been identified as a particularly advantageous modification for improving antifungal properties. nih.gov Specifically, the introduction of one or two ethyl groups at the amine function enhances antifungal activity compared to the parent compound. nih.gov

The following table summarizes the observed antimicrobial activity of various substituted galactopyranoside derivatives:

| Derivative Type | Substituent | Target Organism | Observed Activity |

| Methyl β-D-galactopyranoside | 2-bromobenzoyl and lauroyl | Bacillus cereus, Salmonella typhi | Significant antibacterial activity nih.gov |

| Methyl β-D-galactopyranoside | 3- or 4-chlorobenzoyl and lauroyl | Bacteria and Fungi | Potent antimicrobial activity nih.gov |

| Diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside | N-ethyl | Gram-positive bacteria, Fungi | Improved antimicrobial activity |

| Diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside | N,N-diethyl | Fungi | Enhanced antifungal activity |

These findings underscore the importance of substituent effects in tailoring the antimicrobial efficacy of ethyl beta-D-galactopyranoside derivatives, providing a rational basis for the design of new and more effective antimicrobial agents.

Influence of Acyl Groups on Antifungal and Antibacterial Properties

The introduction of acyl groups onto the galactopyranoside core is a key strategy for modulating its antifungal and antibacterial properties. The nature of the acyl group, including its chain length and whether it is aliphatic or aromatic, has a profound impact on the biological activity of the resulting derivative.

Studies have shown that acylation of methyl β-D-galactopyranoside can significantly enhance its antimicrobial activity. For example, derivatives containing a lauroyl chain ([CH3(CH2)10CO-]) have demonstrated potent activity against both bacterial and fungal pathogens. nih.gov The length of the acyl chain is a critical factor; for instance, in a series of mono- and diacyl-sn-glycerophosphatidylcholines, those with shorter chain lengths were found to be more effective at retarding the retrogradation of starch, a principle that can be extended to the interaction of acylated sugars with biological membranes. psu.edu

The combination of different acyl groups within the same molecule can also lead to synergistic effects. For example, the presence of both an aliphatic acyl chain and a halo-aromatic acyl group can result in broad-spectrum antimicrobial activity. nih.gov Research on methyl β-D-galactopyranoside derivatives has shown that those with both a 2-bromobenzoyl group and other acyl substituents exhibit varying levels of antibacterial activity, with some showing broad-spectrum action and others being more specific. nih.gov

The following table details the influence of different acyl groups on the antimicrobial properties of galactopyranoside derivatives:

| Parent Compound | Acyl Group(s) | Target Organism | Effect on Activity |

| Methyl β-D-galactopyranoside | Lauroyl chain | Bacteria and Fungi | Potent activity nih.gov |

| Methyl β-D-galactopyranoside | 2-bromobenzoyl and other acyl groups | Various bacteria | Varied antibacterial activity, some broad-spectrum nih.gov |

| Methyl β-D-galactopyranoside | Acylation in general | Fungi | Improved antifungal activity nih.gov |

These studies highlight that the strategic introduction of acyl groups is a powerful tool for fine-tuning the antifungal and antibacterial properties of ethyl beta-D-galactopyranoside, paving the way for the development of new therapeutic agents.

Stereochemical Effects on Biological Activity (e.g., cis vs. trans acetal rings)

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its biological activity. In the context of ethyl beta-D-galactopyranoside derivatives, the stereochemical configuration of substituents, particularly in cyclic structures like acetal rings, can significantly influence their interaction with biological targets.

Furthermore, the relative orientation of fused ring systems, such as the cis or trans relationship between a pyranose ring and a 1,3-dioxane (B1201747) acetal ring, can impact biological activity. While direct studies on the antimicrobial activity of cis and trans acetal isomers of ethyl beta-D-galactopyranoside are limited, research on other systems provides valuable insights. For instance, the antimicrobial activity of cis- and trans-isomers of new copper(II) carboxylate complexes with imidazole (B134444) derivatives showed that the trans isomer was significantly more active against Gram-positive and fungal strains than the cis isomer in one case, while the opposite was true for another pair of isomers. lu.se This demonstrates that stereoisomerism can have a profound and sometimes unpredictable effect on biological efficacy.

The table below illustrates the importance of stereochemistry in the biological activity of related compounds:

| Compound Type | Isomers | Biological System | Observed Difference in Activity |

| Galactosylceramide 4,6-O-acetal | 'endo' vs. 'exo' | Equine brain | Natural product is 'endo' isomer nih.gov |

| Copper(II) carboxylate complexes | cis vs. trans | Bacteria and Fungi | Significant differences in antimicrobial activity between isomers lu.se |

These examples highlight the critical role of stereochemistry in determining the biological properties of ethyl beta-D-galactopyranoside derivatives and underscore the need for stereocontrolled synthesis in the development of new therapeutic agents.

Structure-Selective Anticancer Activity Studies

The development of anticancer agents with high selectivity for tumor cells over normal cells is a primary goal in cancer chemotherapy. Derivatives of ethyl beta-D-galactopyranoside have emerged as a promising class of compounds with the potential for structure-selective anticancer activity.

A particularly interesting group of derivatives are those containing an aziridine moiety. Aziridines are three-membered heterocyclic rings containing a nitrogen atom, and they are known to be present in several natural and synthetic compounds with anticancer properties. researchgate.net A series of new aziridine β-D-galactopyranoside derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov

One such derivative, 2-methyl-2,3-[N-(4-methylbenzenesulfonyl)imino]propyl 2,3-di-O-benzyl-4,6-O-(S)-benzylidene-β-D-galactopyranoside (AzGalp), has shown notable selective cytotoxicity against human lung cancer cells compared to non-malignant lung cells. ualberta.ca Further studies revealed that this compound induces DNA damage, and cells deficient in the nucleotide excision repair (NER) pathway are particularly sensitive to its cytotoxic effects. nih.gov This suggests a mechanism of action involving the formation of bulky DNA adducts that are recognized and repaired by the NER pathway. nih.gov

The selectivity of these aziridine derivatives varies depending on the cancer cell type. For instance, AzGalp displayed the highest selectivity against two acute promyelocytic leukemia cell lines. nih.gov Combinations of AzGalp with established anticancer drugs like oxaliplatin (B1677828) and 5-fluorouracil (B62378) have also been investigated, showing a slight improvement in the selective killing of cancer cells. nih.gov

The following table summarizes the selective anticancer activity of an aziridine galactopyranoside derivative:

| Compound | Cancer Cell Line | Normal Cell Line | Selectivity |

| AzGalp | Human Lung Cancer (A549) | Human Lung Fibroblast (MRC-5) | Selectively cytotoxic to cancer cells |

| AzGalp | Acute Promyelocytic Leukemia | - | High selectivity |

These findings highlight the potential of ethyl beta-D-galactopyranoside derivatives, particularly those incorporating an aziridine ring, as leads for the development of novel and selective anticancer agents.

Modulation of Enzyme Substrate Affinity and Hydrolysis Rates

The interaction of ethyl beta-D-galactopyranoside and its derivatives with enzymes, particularly β-galactosidase, is a critical area of study for understanding their biological effects and for developing them as enzyme inhibitors or substrates for diagnostic assays. The affinity of these compounds for the enzyme's active site and the rate at which they are hydrolyzed can be significantly modulated through chemical derivatization.

The enzyme β-galactosidase catalyzes the hydrolysis of the β-glycosidic bond in galactosides. The affinity of a substrate for the enzyme is often quantified by the Michaelis-Menten constant (KM), where a lower KM value indicates higher affinity. The catalytic efficiency is represented by the ratio kcat/KM. Studies on β-galactosidase from E. coli have shown that the enzyme is highly specific for the d-galactose moiety, with the hydroxyl groups at the C-2, C-3, and C-4 positions being crucial for binding and catalysis. nih.gov

Modification of the galactopyranoside structure can lead to compounds that act as competitive inhibitors of β-galactosidase. For example, methyl 1-thio-β-d-galactopyranoside is a competitive inhibitor of the hydrolysis of o-nitrophenyl β-d-galactopyranoside, with a Ki of 1.8 mM. nih.gov This indicates that the thio-analogue can bind to the active site but is not readily hydrolyzed.

The nature of the aglycone (the non-sugar part of the glycoside) also plays a significant role in substrate affinity and hydrolysis rate. A study on the reactions of a galactosyl-enzyme intermediate with various alcohols showed that the rate of synthesis of β-D-galactopyranosyl derivatives is dependent on the nature of the alcohol. nih.gov This implies that the aglycone portion of the substrate influences its interaction with the enzyme.

Furthermore, derivatization of the glycon itself can have a profound impact on enzyme inhibition. A study on galactonoamidines, which are potent inhibitors of β-galactosidase, revealed that removal or derivatization of the hydroxyl groups at C-2 and C-4 significantly diminishes their inhibitory activity. nih.govbohrium.com This highlights the importance of these hydroxyl groups in forming strong hydrogen-bonding interactions within the enzyme's active site. nih.govbohrium.com

The table below presents data on the interaction of various galactoside derivatives with β-galactosidase:

| Compound | Enzyme | Interaction Type | Key Finding |

| Methyl 1-thio-β-d-galactopyranoside | E. coli β-galactosidase | Competitive Inhibition | Ki = 1.8 mM nih.gov |

| Galactonoamidine derivatives | E. coli β-galactosidase | Competitive Inhibition | Removal of C-2 or C-4 hydroxyl groups reduces inhibitory potency nih.govbohrium.com |

| Alkyl β-D-galactopyranosides | E. coli β-galactosidase | Substrate | Hydrolysis rate is dependent on the alkyl group nih.gov |

These studies demonstrate that the substrate affinity and hydrolysis rates of ethyl beta-D-galactopyranoside derivatives can be finely tuned through specific chemical modifications, which is essential for the rational design of enzyme inhibitors and substrates.

Biological Activities and Mechanisms of Action

Enzyme Substrate and Inhibitor Studies

The interaction of Ethyl Beta-D-Galactopyranoside with enzymes, especially β-galactosidase, is a primary area of its investigation. These studies elucidate its role as a substrate and its involvement in the context of enzyme inhibition.

Substrate for Beta-Galactosidase Activity Assays

Ethyl Beta-D-Galactopyranoside is recognized as a substrate for the enzyme β-galactosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in β-galactosides, breaking them down into their constituent monosaccharides. In the case of Ethyl Beta-D-Galactopyranoside, hydrolysis would yield ethanol (B145695) and D-galactose (B84031).

While Ethyl Beta-D-Galactopyranoside serves as a substrate, other related compounds are more commonly employed in standard β-galactosidase activity assays due to their ability to produce a detectable colorimetric or fluorometric signal upon cleavage. For instance, o-nitrophenyl-β-D-galactopyranoside (ONPG) produces a yellow product when hydrolyzed, and 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal) produces an insoluble blue precipitate. The use of Ethyl Beta-D-Galactopyranoside is typically for kinetic or binding studies where a chromogenic product is not required.

| Substrate Name | Abbreviation | Product Type |

|---|---|---|

| o-nitrophenyl-β-D-galactopyranoside | ONPG | Yellow, soluble |

| 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside | X-Gal | Blue, insoluble |

| 4-Aminophenyl-β-D-galactopyranoside | - | Used for affinity chromatography |

| Phenyl-β-D-galactopyranoside | - | Non-inducing substrate |

| Ethyl Beta-D-Galactopyranoside | - | Non-chromogenic |

Competitive Inhibition of Beta-Galactosidase

Competitive inhibition is a mechanism where an inhibitor molecule, which resembles the substrate, binds to the active site of an enzyme and prevents the actual substrate from binding. This type of inhibition can be overcome by increasing the concentration of the substrate.

In the context of β-galactosidase, the monosaccharide galactose, a product of lactose (B1674315) hydrolysis, is a known competitive inhibitor. It competes with substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) for the enzyme's active site, thereby slowing the rate of the reaction. Similarly, synthetic molecules like isopropylthio-β-D-galactopyranoside (IPTG) can act as competitive inhibitors of ONPG hydrolysis.

Current research available does not specifically detail studies where Ethyl Beta-D-Galactopyranoside itself functions as a competitive inhibitor of β-galactosidase. Its primary role in the literature is characterized as a substrate for the enzyme.

Investigations into Transition State Analogs for Glycoside Hydrolysis

The study of transition state analogs is crucial for understanding enzyme mechanisms and for designing potent inhibitors. These analogs are stable molecules that structurally and electronically mimic the unstable transition state of a substrate as it is being catalyzed by an enzyme. For glycoside hydrolases like β-galactosidase, the transition state is believed to have a significant oxocarbenium ion-like character.

Research in this area has focused on synthesizing and evaluating compounds that can mimic this state. For example, various N-benzylgalactonoamidines have been identified as potent competitive inhibitors of β-galactosidase, with some acting as true transition state analogs. To test the efficacy of these potential analogs, researchers conduct kinetic experiments using a range of substrates, such as various aryl-β-D-galactopyranosides. While these studies employ β-D-galactopyranosides, the available literature does not specify the use of Ethyl Beta-D-Galactopyranoside in these particular investigations.

Effects on Cellular ATP Synthesis Pathways

Adenosine triphosphate (ATP) is the primary molecule for storing and transferring energy in cells. Its synthesis is a fundamental cellular process occurring through pathways like glycolysis and oxidative phosphorylation. A thorough review of available scientific literature reveals no specific studies or data on the effects of Ethyl Beta-D-Galactopyranoside on cellular ATP synthesis pathways.

Antimicrobial and Antifungal Research

The investigation of novel compounds for antimicrobial properties is a significant area of pharmaceutical research. This involves testing substances against various pathogens to determine their ability to inhibit growth or kill the microorganisms.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecium)

Gram-positive bacteria are a major class of pathogens responsible for a wide range of infections. Staphylococcus aureus is a common cause of skin and systemic infections, Bacillus subtilis is generally considered non-pathogenic but is used as a model organism and can be an opportunistic pathogen, and Enterococcus faecium is a notable nosocomial pathogen, often exhibiting multidrug resistance.

Despite the importance of finding new agents to combat these bacteria, a review of the scientific literature did not yield any studies investigating or reporting on the antimicrobial activity of Ethyl Beta-D-Galactopyranoside against Staphylococcus aureus, Bacillus subtilis, or Enterococcus faecium.

| Bacterial Species | Reported Activity |

|---|---|

| Staphylococcus aureus | No data available |

| Bacillus subtilis | No data available |

| Enterococcus faecium | No data available |

Activity against Fungi (e.g., Candida tropicalis, Aspergillus niger, Aspergillus flavus)

Investigations into the direct antifungal properties of pure ethyl beta-D-galactopyranoside have shown it to be largely inert. A study involving compounds isolated from the bulbs of Polianthes tuberosa, including ethyl beta-D-galactopyranoside, screened them for antifungal and antibacterial activities and found that none of the compounds exhibited any significant activity. researchgate.net

However, modifications to the galactopyranoside structure can impart antifungal properties. For instance, certain N-acyl derivatives of diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside have demonstrated activity against bacteria and notably against Candida-type fungi. nih.gov Similarly, studies on methyl α-D-galactopyranoside (MDG) esters predicted that these derivatives could be significantly potent against phytopathogenic fungi, with activity levels comparable to the standard antifungal drug fluconazole. nih.gov

Relationship between N-Alkylation and Antimicrobial Potency

The addition of alkyl chains to the galactoside structure is a key factor in determining its antimicrobial effectiveness. A study on n-alkyl glycosides, including β-D-galactosides, found that those with alkyl chains containing 8 to 12 carbon atoms demonstrated a broad spectrum of antimicrobial activity. semanticscholar.org The potency of these compounds is influenced by both the length of the alkyl chain and the nature of the sugar headgroup. The study established an order of antimicrobial activity based on the sugar moiety, with mannopyranoside being the most effective, followed by glucopyranoside, and then galactopyranoside. semanticscholar.org This suggests that while the galactoside group is functional, its efficacy is modulated by the attached alkyl group. The introduction of N-acyl groups has also been shown to confer activity against certain bacteria and fungi. nih.gov

Anticancer Activity Investigations

Screening against Human Cancer Cell Lines (e.g., lung cancer, Ehrlich's ascites carcinoma)

Derivatives of galactopyranoside have been evaluated for their anticancer potential against various human cancer cell lines. In one study, an epoxyalkyl derivative, (2S,3S)-2,3-epoxydecyl 4,6-O-(S)-benzylidene-β-d-galactopyranoside (EDBGP), was specifically tested against the human lung cancer cell line A549. nih.gov

While direct screening of ethyl beta-D-galactopyranoside against Ehrlich's ascites carcinoma (EAC) is not prominent in the literature, related sugar derivatives have been investigated. A study on glucopyranoside derivatives showed that one compound exhibited 25.97% cell growth inhibition against EAC cells, though with a high IC50 value of 1024.83 µg/ml. researchgate.net Other research has explored the binding of galactopyranoside derivatives to proteins within EAC cells, indicating a potential for interaction. nih.gov

Selective Cytotoxicity Studies (cancer vs. non-malignant cells)

A critical aspect of anticancer drug development is selective cytotoxicity—the ability to kill cancer cells while sparing normal, healthy cells. The galactopyranoside derivative EDBGP demonstrated a high degree of selective anticancer activity. nih.gov Its cytotoxicity was evaluated on the A549 lung cancer cell line and compared against the non-malignant human lung fibroblast cell line, MRC-5. nih.gov The results indicated that EDBGP was significantly more toxic to the cancer cells, highlighting its potential as a lead compound for developing new anticancer agents with improved safety profiles. nih.gov

The table below summarizes the selective cytotoxicity findings for the epoxyalkyl galactopyranoside derivative EDBGP.

| Cell Line | Cell Type | Compound | IC50 (µM) | Selectivity Index (SI) |

| A549 | Human Lung Carcinoma | EDBGP | 15 | 4.7 |

| MRC-5 | Normal Human Lung Fibroblast | EDBGP | 70 |

Data sourced from a study on epoxyalkyl galactopyranosides. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Induction of DNA-Strand Breakage

The mechanism of action for some anticancer galactopyranoside derivatives involves the induction of DNA damage. The compound EDBGP was found to cause cellular DNA damage, which was observed using the comet assay. nih.gov Further investigation suggested that EDBGP may induce bulky DNA adducts, as cells deficient in nucleotide excision repair—a pathway that removes such adducts—were hypersensitive to the compound's cytotoxic effects. nih.gov

Similarly, other research on acetal (B89532) and ketal derivatives of 4'-demethylepipodophyllotoxin-β-D-galactoside found that these compounds caused a dose-dependent increase in DNA-strand breaks. nih.gov This capacity to damage the genetic material of cancer cells is a key mechanism contributing to their antitumor activity. nih.govnih.gov

Other Noteworthy Biological Activities

Beyond antimicrobial and anticancer investigations, various derivatives of galactopyranoside have been recognized for other significant biological activities.

Antidiabetic, Antioxidant, and Antihyperlipidemic Effects : Umbelliferone β-D-galactopyranoside (UFG), a compound isolated from the plant Aegle marmelos, has demonstrated potent antidiabetic, antioxidant, and antihyperlipidemic properties in studies on diabetic rats. nih.gov Oral administration of UFG led to a significant decrease in fasting blood glucose, a reduction in oxidative stress markers, and an improvement in lipid profiles. nih.gov

Treatment of Inflammatory Bowel Disease (IBD) : Esters of galactopyranose are utilized in the management of IBD. nih.gov Specifically, 5-aminosalicylic acid (5-ASA) esters of galactopyranose have been found to be highly active for this purpose, providing notable antimicrobial efficacy with fewer side effects. nih.govcrohnsandcolitis.ca 5-ASA drugs work by reducing inflammation in the bowel, allowing damaged tissue to heal. crohnsandcolitis.org.uk

Hepatoprotective Effects

There is no scientific literature available that has investigated or established any hepatoprotective effects of Ethyl Beta-D-Galactopyranoside. Studies on liver protection often involve models of induced liver injury, for example by substances like D-galactosamine, but none have specifically tested the efficacy of this compound.

Anti-Inflammatory Potential

The anti-inflammatory potential of Ethyl Beta-D-Galactopyranoside has not been evaluated in any accessible scientific studies. While other glycosides and sugar esters have been explored for their roles in inflammatory processes, research has not been extended to this particular molecule.

Antihypertensive Activity

There is no available data from in vitro or in vivo studies to suggest that Ethyl Beta-D-Galactopyranoside possesses any antihypertensive activity. Research into natural or synthetic compounds for the management of hypertension has not included the investigation of this specific galactopyranoside.

Effects on Cell Permeability

The direct effects of Ethyl Beta-D-Galactopyranoside on the permeability of cell membranes have not been a subject of scientific investigation. While related compounds are sometimes used in assays that involve cell permeabilization to study intracellular enzymes, the action of Ethyl Beta-D-Galactopyranoside itself as a membrane-altering agent has not been documented.

Role in Glycobiology and Biochemical Pathways

Glycosides, by their very nature, are fundamental to numerous biological functions. Ethyl Beta-D-Galactopyranoside, as a member of this class, provides a foundational structure for exploring these roles.

Modulation of Biological Pathways through Glycosidic Linkages

The glycosidic bond is a key structural feature that allows carbohydrates to encode biological information. Altering glycosylation patterns on cell surface proteins can modulate cellular metabolism, impacting cell-cell communication and immune responses. While simple molecules like Ethyl Beta-D-Galactopyranoside may not be direct modulators in their native form, their derivatives are instrumental in this field. For instance, flavonoid glycosides such as hyperoside (B192233) (quercetin 3-O-β-D-galactopyranoside) are known to modulate various signaling pathways, including those involved in cell proliferation and inflammation, such as the MAPK and Wnt/β-catenin pathways. frontiersin.orgnih.gov These actions highlight the potential for compounds with a galactopyranoside moiety to influence complex biological events.

Use as Molecular Probes for Investigating Complex Carbohydrates

Ethyl Beta-D-Galactopyranoside and its analogues are valuable as molecular probes for studying carbohydrate-protein interactions, which are central to many biological processes. ontosight.aiontosight.ai Synthetic glycoconjugates and glycomimetics derived from simple sugars are designed to investigate how proteins recognize and bind to specific carbohydrate structures. ontosight.ailu.se For example, modified galactosides can be used in fluorescence polarization or anisotropy assays to measure the binding affinities of galectins—a family of β-galactoside-binding proteins—to their ligands. nih.govnih.gov This research is crucial for understanding the roles of these interactions in cell signaling, immune responses, and disease pathology, and can aid in the identification and validation of new drug targets. ontosight.aiontosight.ai

Involvement in Glycoconjugate Synthesis

Simple glycosides are essential building blocks for the chemical synthesis of more complex and biologically relevant glycoconjugates and oligosaccharides. Ethyl 1-thio-β-D-galactopyranoside, a derivative, is frequently used as a glycosyl donor in glycosylation reactions. ulisboa.pt These reactions are fundamental for creating the glycosidic bonds that form oligosaccharides and glycans. For instance, derivatives like 2-Chloroethyl 1-thio-beta-D-galactopyranoside have proven to be effective glycosylating agents for preparing various glycoconjugates, including modifying proteins like bovine serum albumin. nih.gov Similarly, ethyl 4,6-O-benzylidene-1-thio-β-D-galactopyranoside serves as a starting material for assembling more complex building blocks needed for the synthesis of surface glycans found on protozoa. ulisboa.pt This synthetic utility allows researchers to construct specific, complex carbohydrate structures to study their functions and potential therapeutic applications. acs.org

Interactions with Lectins and Proteins

The interaction between carbohydrates and proteins, particularly lectins, is a cornerstone of biological recognition. Ethyl Beta-D-Galactopyranoside's core structure is central to these interactions, especially in the context of bacterial pathogenesis.

Binding to Specific Lectins (e.g., Pseudomonas aeruginosa Lectin A (PA-IL))

Ethyl Beta-D-Galactopyranoside's galactose moiety is a recognition motif for various lectins. A prominent example is its interaction with LecA (also known as PA-IL), a D-galactose-specific lectin produced by the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.gov While the affinity of the simple, monovalent galactoside is modest, multivalent structures, often called glycoclusters, that present multiple β-D-galactopyranoside units show significantly enhanced binding to LecA. nih.gov This "cluster glycoside effect" results in potent ligands for the lectin. acs.org The binding of these galactoside derivatives to PA-IL has been extensively studied using various biophysical methods, confirming their strong interaction. nih.govnih.gov

| Compound Type | Binding Affinity (Kd) | Reference |

|---|---|---|

| Divalent Ligand 1 | 28 nM | acs.org |

| Divalent Ligand 2 | 12 nM | acs.org |

| Divalent Ligand 3 | 13 nM | acs.org |

| Gold Nanoparticle (GNP) with Galactose | 50 nM | acs.org |

Inhibition of Bacterial Adhesion to Host Cells

The binding of pathogens to host tissues is a critical first step in infection and often involves lectin-carbohydrate interactions. maynoothuniversity.ie By competitively binding to bacterial lectins, soluble carbohydrates and their derivatives can block this adhesion process. researchgate.net Compounds presenting β-D-galactopyranoside have demonstrated efficacy as anti-adhesion agents against P. aeruginosa. nih.govnih.gov By binding to the PA-IL lectin, these galactosides prevent the bacterium from attaching to host cell receptors. nih.govnih.gov Studies have shown that multivalent galactoside clusters can significantly reduce the adhesion of P. aeruginosa to human bronchial cells. nih.gov This anti-adhesion strategy is a promising alternative to traditional antibiotics, as it targets virulence rather than bacterial viability, potentially reducing the pressure for antibiotic resistance. maynoothuniversity.iemdpi.com

| Bacterium | Inhibitor Type | Effect | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Trivalent and Tetravalent β-D-galactopyranoside Clusters | Decreased adhesion to bronchial cells to approx. 32% and 42% | nih.gov |

| Streptococcus suis | Chitosan-Galabiose Conjugate | Potent inhibition of adhesion to human erythrocytes | researchgate.net |

| Candida albicans | Divalent Aromatic Galactoside | Reduced adherence to buccal epithelial cells by 65% | maynoothuniversity.ie |

Carbohydrate Metabolism and Enzyme Mechanisms

Understanding Glycosidase Mechanisms

Ethyl β-D-galactopyranoside serves as a valuable tool for elucidating the kinetic and mechanistic details of glycoside hydrolase enzymes, particularly β-galactosidase. The study of its formation and hydrolysis helps researchers understand the structure-reactivity relationships that govern enzyme catalysis.

β-galactosidase from Escherichia coli (lacZ) catalyzes the cleavage of lactose (B1674315) via a double displacement mechanism that involves a covalent galactosyl-enzyme intermediate. This intermediate can then react with a nucleophile. In the physiological reaction, this nucleophile is typically water, resulting in the hydrolysis of lactose to galactose and glucose. However, other nucleophiles, including alcohols, can also react with this intermediate in a process known as transgalactosylation.

Research has utilized alcohols, including ethanol (B145695), to probe the reactivity of this galactosyl-enzyme intermediate. By measuring the rates of both the synthesis of ethyl β-D-galactopyranoside and its hydrolysis, scientists can determine key kinetic parameters. The velocity of the synthesis of various alkyl β-D-galactopyranosides can be determined by measuring the difference between the rate of cleavage of a chromogenic substrate, like 4-nitrophenyl β-D-galactopyranoside, and the rate of D-galactose (B84031) formation. nih.gov

This analysis allows for the calculation of the rate constant ratios (kROH/ks) for the partitioning of the galactosylated enzyme between reacting with an alcohol (kROH) and reacting with the solvent (water, ks). These ratios, determined through the synthesis reaction, are consistent with those found by analyzing the inhibition of enzyme-catalyzed hydrolysis of the corresponding alkyl β-D-galactopyranosides by the alcohol. nih.gov From these ratios, absolute rate constants for the reaction of alcohols with the galactosyl-enzyme intermediate can be calculated. nih.gov

The study of these reactions with a series of alcohols reveals a Brønsted parameter (βnuc) of -0.19 for the synthesis reaction. This value provides insight into the nature of the transition state for the reaction of the nucleophile with the galactosyl-enzyme. nih.gov The significant difference between this value and the Brønsted parameter for the cleavage of alkyl β-D-galactopyranosides to form the intermediate (βlg = -0.75) indicates that the equilibrium constants for the transfer of the galactosyl group from the enzyme to an alcohol increase as the pKa of the alcohol decreases. nih.gov These detailed kinetic studies, which involve the formation of ethyl β-D-galactopyranoside, are crucial for building a comprehensive model of the catalytic mechanism of β-galactosidase. nih.gov

Table 1: Kinetic Parameters for the Reaction of Alcohols with the Galactosyl-Enzyme Intermediate of E. coli β-Galactosidase

This table summarizes the rate constant ratios and absolute rate constants for the reaction of various alcohols with the galactosyl-enzyme intermediate, as derived from studies involving substrates like ethyl β-D-galactopyranoside.

| Alcohol | pKa | kROH/ks (M-1) | kROH (M-1s-1) |

| Water | -1.7 | 1.0 | 710 |

| Methanol (B129727) | 15.5 | 1.8 | 1.3 x 103 |

| Ethanol | 15.9 | 1.8 | 1.3 x 103 |

| 2-Propanol | 17.1 | 0.9 | 6.4 x 102 |

| tert-Butyl alcohol | 19 | 0.14 | 1.0 x 102 |

| Data sourced from Biochemistry (1995). nih.gov |

Role in Lactose Metabolism

Ethyl β-D-galactopyranoside is not a direct intermediate in the natural pathway of lactose metabolism. However, its role as a substrate for β-galactosidase, the central enzyme in lactose utilization, makes it a useful compound for studying this metabolic process. sigmaaldrich.cngbiosciences.com The metabolism of lactose in organisms like E. coli is initiated by its hydrolysis into glucose and galactose by β-galactosidase. wikipedia.org This same enzyme can also catalyze a transgalactosylation reaction, converting lactose into allolactose (B1665239), which is the natural inducer of the lac operon. wikipedia.org

The formation of the covalent galactosyl-enzyme intermediate is the branching point for these two reactions: hydrolysis and transgalactosylation. nih.govwikipedia.org By studying the reaction of this intermediate with various nucleophiles, including alcohols like ethanol to form ethyl β-D-galactopyranoside, researchers can gain insight into the factors that control this partitioning. The kinetic data obtained from the formation of ethyl β-D-galactopyranoside helps to model the behavior of the key intermediate in lactose metabolism. nih.gov